1,8-Naphthyridine-3,6-diamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,8-naphthyridine-3,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-6-1-5-2-7(10)4-12-8(5)11-3-6/h1-4H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVCMCWDRWLIKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C=NC2=NC=C1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Strategies of 1,8 Naphthyridine 3,6 Diamine
Functionalization at Amino Positions (C-3 and C-6)
The primary amino groups at the C-3 and C-6 positions are nucleophilic and serve as principal sites for derivatization. These groups can readily react with a variety of electrophiles to form a diverse range of derivatives.
The reaction of primary amines with aldehydes or ketones to form Schiff bases (imines) is a fundamental transformation in organic chemistry. The amino groups of 1,8-naphthyridine-3,6-diamine are capable of undergoing condensation with carbonyl compounds to yield di-imine derivatives. This reaction typically proceeds under acidic or basic catalysis and involves the formation of a carbinolamine intermediate followed by dehydration.
While specific studies detailing Schiff base formation with this compound are not extensively documented, the reactivity is analogous to other aromatic diamines. For instance, various Schiff bases have been synthesized by condensing 1,8-naphthyridine-based hydrazides with aromatic aldehydes. ispub.com Similarly, the condensation of other diamines, such as 1,5-diaminonaphthalene, with various ketones has been reported to yield the corresponding di-imine Schiff bases. researchgate.net The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon, as depicted in the synthesis of Schiff bases from naphtha[1,2-d]thiazol-2-amine and aromatic aldehydes. nih.gov The formation of the characteristic azomethine (C=N) group can be confirmed by the appearance of a corresponding stretching frequency in the infrared (IR) spectrum. unsri.ac.id It has also been noted that in related systems like 1-amino-3-oxo-2,7-naphthyridines, nucleophilic addition can lead to the formation of a Schiff base. nih.gov
Table 1: Examples of Schiff Base Formation with Aromatic Amines This table presents analogous reactions demonstrating the general principle of Schiff base formation.
| Amine Reactant | Carbonyl Reactant | Product Type | Reference |
|---|---|---|---|
| 2-Hydrazido-1,8-naphthyridine-3-carboxylic acid | Various Aromatic Aldehydes | 2-Arylidene-hydrazido-1,8-naphthyridine-3-carboxylic acid | ispub.com |
| Naphtha[1,2-d]thiazol-2-amine | Substituted Aromatic Aldehydes | Substituted Benzylideneaminonaphthothiazole | nih.gov |
| 4,4'-Diaminodiphenyl ether | Vanillin | Di-imine Schiff Base | unsri.ac.id |
The nucleophilic character of the amino groups allows for their conversion into amides and ureas through reactions with acylating agents and isocyanates, respectively.
Amidation: The reaction with acid chlorides, anhydrides, or carboxylic acids (using coupling agents) results in the formation of N,N'-diacyl-1,8-naphthyridine-3,6-diamine derivatives. This transformation converts the basic amino groups into neutral amide functionalities, which can alter the compound's solubility, electronic properties, and hydrogen-bonding capabilities. While direct amidation examples for this compound are not prevalent in the literature, the fundamental reactivity is well-established for aromatic amines. nih.gov
Ureation: The reaction with isocyanates provides a straightforward route to urea (B33335) derivatives. Aromatic diamines are common components in the synthesis of polyureas, where they react with diisocyanates. tri-iso.com The reaction of this compound with a monoisocyanate (R-N=C=O) would be expected to proceed readily, yielding the corresponding N,N'-disubstituted bis(urea) derivative. These reactions can sometimes be influenced by the electronic nature of the aromatic ring; electron-withdrawing groups can decrease the nucleophilicity of the amine and slow the reaction. nih.gov The formation of ureas can also occur as a side reaction when amines are treated with isocyanates under certain conditions. frontiersin.org
Direct N-alkylation and N-acylation of the amino groups offer further pathways for derivatization.
N-Alkylation: The reaction with alkyl halides or other alkylating agents can lead to the formation of secondary or tertiary amines at the C-3 and C-6 positions. However, controlling the degree of alkylation can be challenging, often resulting in a mixture of mono-, di-, tri-, and even quaternary ammonium (B1175870) salts.
N-Acylation: This is a more controlled and common reaction, typically carried out with acid chlorides or anhydrides under basic conditions. This reaction leads to the formation of stable amide bonds, as discussed in the previous section. The reactivity of the naphthyridine nitrogen atoms toward electrophiles like acylating agents has been demonstrated in related systems, such as 1,5-naphthyridines, indicating the high nucleophilicity associated with such scaffolds. nih.gov
Reactivity of the Naphthyridine Ring System
The reactivity of the aromatic core of this compound is governed by the interplay between the electron-withdrawing pyridine-like nitrogen atoms and the powerful electron-donating amino groups.
Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. wikipedia.org The 1,8-naphthyridine (B1210474) ring itself is electron-deficient due to the electronegativity of the two nitrogen atoms, making it generally deactivated towards electrophilic attack compared to benzene.
However, the presence of the two primary amino groups at C-3 and C-6 dramatically alters this reactivity. Amino groups are potent activating substituents that direct incoming electrophiles to the ortho and para positions. wikipedia.org
The C-3 amino group activates the ortho positions (C-2 and C-4) and the para position (C-8, which is a nitrogen atom).
The C-6 amino group activates the ortho positions (C-5 and C-7) and the para position (C-1, which is a nitrogen atom).
Therefore, electrophilic attack is most likely to occur at the available carbon positions activated by the amino groups: C-2, C-4, C-5, and C-7 . The precise outcome of an SEAr reaction (e.g., nitration, halogenation, sulfonation) would depend on the specific electrophile, reaction conditions, and the potential for steric hindrance. The function of a catalyst in these reactions is often to generate a more potent electrophilic agent from the starting reagents. libretexts.org
Nucleophilic aromatic substitution (SNAr) is a key reaction for heteroaromatic systems, particularly those containing a leaving group and electron-withdrawing features. masterorganicchemistry.comchemistrysteps.com The nitrogen atoms in the 1,8-naphthyridine ring make the carbon atoms electron-deficient and thus susceptible to attack by nucleophiles, especially at positions ortho and para to the nitrogens (C-2, C-4, C-5, C-7). youtube.com
This reaction requires a good leaving group, typically a halide, to be present on the ring. For example, the conversion of halogenated 1,8-naphthyridines to amino-1,8-naphthyridines via reaction with potassium amide in liquid ammonia (B1221849) has been well-documented. researchgate.net Studies on 2-bromo- and 3-chloro-1,8-naphthyridine (B1589327) show that they readily undergo amination. researchgate.net Similarly, Pd-catalyzed amidation reactions have been successfully performed on 2-chloro- and 2,7-dichloro-1,8-naphthyridines, demonstrating the susceptibility of these positions to nucleophilic attack. nih.gov
The mechanism proceeds via an addition-elimination pathway, where the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex). chemistrysteps.com The subsequent departure of the leaving group restores the aromaticity of the ring.
Table 2: Examples of Nucleophilic Aromatic Substitution on the 1,8-Naphthyridine Ring This table provides examples on substituted 1,8-naphthyridine precursors, illustrating the ring's potential for SNAr reactions.
| Naphthyridine Substrate | Nucleophile/Reagents | Product | Reference |
|---|---|---|---|
| 2-Bromo-1,8-naphthyridine | KNH₂ / NH₃ | 2-Amino-1,8-naphthyridine | researchgate.net |
| 3-Chloro-1,8-naphthyridine | KNH₂ / NH₃ | 3-Amino- and 4-Amino-1,8-naphthyridine | researchgate.net |
| 2,7-Dichloro-1,8-naphthyridine | Primary Amides / Pd(OAc)₂, Xantphos | 2,7-Diamido-1,8-naphthyridine | nih.gov |
Metal-Mediated Functionalization
While the broader field of metal-catalyzed functionalization of the 1,8-naphthyridine core is well-established, specific examples detailing the direct metal-mediated derivatization of this compound are not extensively documented in publicly available scientific literature. Much of the existing research on metal-catalyzed reactions of naphthyridines, such as palladium-catalyzed cross-coupling reactions, typically involves halo-substituted or other activated precursors rather than the diamino derivative.
The amino groups at the C3 and C6 positions of this compound could potentially be utilized in various metal-catalyzed transformations. For instance, these primary amine functionalities could theoretically undergo reactions such as Buchwald-Hartwig amination or serve as directing groups for C-H activation. However, without specific published research on this compound as the substrate in these reactions, any discussion remains speculative. The inherent reactivity of the amino groups might also lead to catalyst inhibition or undesired side reactions, presenting a challenge for the development of selective functionalization methods.
Further research is required to explore and document the utility of metal catalysts in the targeted functionalization of this compound, which would enable the synthesis of a wider array of novel derivatives with potentially interesting biological or material properties.
Heterocyclic Ring Fused Systems Derived from this compound Precursors
The construction of fused heterocyclic systems is a powerful strategy for generating novel molecular architectures with diverse properties. The diamino substitution pattern of this compound provides reactive sites that can be exploited for the synthesis of such fused rings. The literature describes the synthesis of various fused 1,8-naphthyridine derivatives; however, specific examples commencing from this compound are limited.
One notable example involves the synthesis of imidazo[4,5-b]-1,8-naphthyridine derivatives. While not starting directly from this compound, related diamino-1,8-naphthyridine precursors have been utilized. For instance, the reaction of a suitably substituted diamino-1,8-naphthyridine with a one-carbon synthon, such as an aldehyde or a carboxylic acid derivative, can lead to the formation of a fused imidazole (B134444) ring. The general reaction scheme involves the condensation of the two amino groups with the synthon to form the five-membered imidazole ring.
A hypothetical reaction scheme for the synthesis of a fused pyrimidine (B1678525) ring from this compound could involve a reaction with a 1,3-dielectrophile, such as a β-dicarbonyl compound. The amino groups could react sequentially with the electrophilic centers to construct the six-membered pyrimidine ring.
Table 1: Potential Heterocyclic Ring Systems from this compound
| Fused Ring System | Potential Reagents | Resulting Compound Class |
| Imidazole | Aldehydes, Carboxylic acids | Imidazo[4,5-b] tandfonline.comresearchgate.netnaphthyridines |
| Pyrimidine | β-Dicarbonyl compounds | Pyrimido[4,5-b] tandfonline.comresearchgate.netnaphthyridines |
| Pyrazine | α-Dicarbonyl compounds | Pyrazino[2,3-b] tandfonline.comresearchgate.netnaphthyridines |
The development of synthetic routes to these and other fused systems from this compound would significantly expand the chemical space accessible from this versatile building block.
Spectroscopic and Advanced Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 1,8-naphthyridine (B1210474) derivatives in solution. core.ac.ukresearchgate.net One-dimensional (¹H and ¹³C NMR) and two-dimensional experiments (like COSY, HSQC, and HMBC) are employed to assign proton and carbon signals and establish the connectivity of the entire molecular framework. core.ac.uk
In the ¹H NMR spectrum of the 1,8-naphthyridine core, protons on the heterocyclic rings typically appear in the aromatic region (δ 7.0-9.0 ppm). The introduction of two amine groups at the 3- and 6-positions is expected to significantly shield the adjacent protons, causing their signals to shift upfield compared to the unsubstituted parent compound. The amine protons (NH₂) themselves would likely appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.
The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The carbons directly attached to the electron-donating amine groups (C-3 and C-6) would be significantly shielded and appear at a lower chemical shift compared to other aromatic carbons. Carbons adjacent to the ring nitrogens (e.g., C-2, C-7, C-8a, C-4a) would be deshielded and appear further downfield.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| N,N'-(1,8-naphthyridine-2,7-diyl)diacetamide | CH₃ | 2.16 | s | - |
| H-3, H-6 | 8.21 | d | 9.2 | |
| H-4, H-5 | 8.26 | d | 9.2 | |
| NH | 10.77 | s | - |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical tool used to determine the molecular weight of 1,8-naphthyridine-3,6-diamine and to gain structural information through the analysis of its fragmentation patterns. The nominal molecular weight of this compound (C₈H₈N₄) is 160 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 160. Due to the presence of an even number of nitrogen atoms, the molecular ion peak will have an even mass-to-charge ratio, consistent with the nitrogen rule.
The fragmentation of aromatic amines is well-documented. libretexts.org For this compound, fragmentation would likely proceed through pathways common to aromatic and heterocyclic amines. Key fragmentation steps could include:
Loss of HCN: A common fragmentation pathway for pyridine-containing rings, leading to a fragment ion at m/z 133.
Loss of an amino radical (•NH₂): Cleavage of the C-N bond could result in the loss of an amino radical, producing an ion at m/z 144.
Ring cleavage: The stable naphthyridine ring system can undergo complex cleavage and rearrangement processes, yielding a series of smaller fragment ions characteristic of the fused pyridine (B92270) rings.
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₈H₈N₄).
| Compound | Formula | Molecular Weight (Da) | Expected M⁺ Peak (m/z) | Potential Key Fragment Ions (m/z) |
|---|---|---|---|---|
| This compound | C₈H₈N₄ | 160.18 | 160 | 144, 133 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound, the IR spectrum would be dominated by absorptions corresponding to the amine groups and the aromatic naphthyridine core.
The most characteristic bands would be the N-H stretching vibrations of the primary amine groups. libretexts.org These typically appear as a pair of medium-to-strong bands in the region of 3300-3500 cm⁻¹. The N-H bending vibration is also observable, usually around 1600-1650 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the naphthyridine ring system would give rise to a series of sharp absorptions in the 1400-1600 cm⁻¹ region.
The following table summarizes the expected characteristic IR absorption frequencies for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amine (R-NH₂) | N-H Stretch | 3300 - 3500 (two bands) | Medium - Strong |
| N-H Bend | 1600 - 1650 | Medium | |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | Weak - Medium |
| C=C and C=N Stretch | 1400 - 1600 | Medium - Strong, Sharp |
Electronic Absorption and Fluorescence Spectroscopy for Photophysical Properties
Electronic absorption (UV-Vis) and fluorescence spectroscopy are used to probe the photophysical properties of this compound, which are dictated by its electronic structure. The extended π-conjugated system of the naphthyridine core gives rise to strong absorption in the UV region. The presence of the two electron-donating amine groups is expected to cause a significant red-shift (bathochromic shift) of the absorption bands compared to the unsubstituted 1,8-naphthyridine.
The UV-Vis spectrum would likely show intense bands corresponding to π→π* transitions. niscpr.res.in In some cases, intramolecular charge transfer (ICT) transitions, from the amino groups (donor) to the electron-deficient naphthyridine ring (acceptor), may be observed, particularly in polar solvents. nih.gov
Many amino-substituted aza-aromatic compounds are highly fluorescent. researchgate.net this compound is expected to exhibit fluorescence, with the emission wavelength and quantum yield being dependent on solvent polarity. rsc.org The large Stokes shift (the difference between the absorption and emission maxima) often observed in such molecules is a characteristic feature of ICT states. These properties make such compounds interesting for applications in sensors and optical materials.
| Technique | Property Measured | Expected Observation for this compound |
|---|---|---|
| UV-Vis Absorption | λmax (nm) | Strong absorption bands in the UV-A/Visible region due to π→π* and possible ICT transitions. |
| Fluorescence Spectroscopy | λem (nm), Quantum Yield (ΦF) | Expected to be fluorescent, with emission properties potentially sensitive to solvent environment. |
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography is the definitive technique for determining the three-dimensional structure of a molecule in the solid state. This method provides precise data on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.
Coordination Chemistry of 1,8 Naphthyridine 3,6 Diamine
Ligand Design Principles for 1,8-Naphthyridine-3,6-diamine
The design of ligands based on the 1,8-naphthyridine (B1210474) core is guided by several key principles aimed at controlling the coordination environment and the properties of the resulting metal complexes. A primary strategy involves the introduction of coordinating side arms at various positions on the naphthyridine ring to create multidentate ligands. escholarship.org For this compound, the amino groups at the 3 and 6 positions are key functional groups that can be further modified to create more complex ligand systems.
The 1,8-naphthyridine moiety itself serves as a bridging unit, capable of linking two metal ions in a manner that mimics the syn, syn coordination mode of bridging carboxylate groups found in many dimetallic centers in biological systems. researchgate.net The steric and electronic properties of the metal complexes can be fine-tuned by modifying the substituents on the ligand. flinders.edu.au This allows for precise control over the complexation behavior and subsequent reactivity of the metal centers. flinders.edu.au For instance, the introduction of bulky groups can influence the coordination geometry and the accessibility of the metal centers.
Proton-responsive behavior is another important design principle. The nitrogen atoms of the naphthyridine ring can be protonated or deprotonated, which can, in turn, control the nuclearity of the metal complex. flinders.edu.au Deprotonation can create a new coordination site, facilitating the formation of bimetallic complexes from monomeric precursors in a controlled manner. flinders.edu.au
Table 1: Design Strategies for 1,8-Naphthyridine-Based Ligands
| Design Principle | Description | Desired Outcome |
| Multidenticity | Introduction of coordinating side arms. | Enhanced stability and control over coordination geometry. |
| Bridging Scaffold | Utilization of the naphthyridine core to link multiple metal centers. | Formation of dinuclear and polynuclear complexes with controlled metal-metal distances. |
| Steric and Electronic Tuning | Modification of substituents on the naphthyridine ring and side arms. | Modulation of complex stability, reactivity, and spectroscopic properties. |
| Proton-Responsiveness | Exploiting the basicity of the naphthyridine nitrogen atoms. | Control over the nuclearity of the complex (mononuclear vs. dinuclear). |
Chelation Modes and Coordination Geometries
1,8-Naphthyridine-based ligands, including derivatives of this compound, exhibit a variety of chelation modes and can adopt several coordination geometries upon complexation with metal ions. The specific mode of coordination is influenced by the nature of the metal ion, the substituents on the ligand, and the reaction conditions.
Common chelation modes include:
Bidentate Chelation: The two nitrogen atoms of the 1,8-naphthyridine ring can coordinate to a single metal center, forming a stable five-membered chelate ring.
Bridging Coordination: The ligand can bridge two metal centers, with each nitrogen atom coordinating to a different metal ion. This is a key feature in the formation of dinuclear complexes. researchgate.net The naphthyridine ligands can adopt a μ-(k1-N,k1-N') bridging mode. flinders.edu.au
Multidentate Coordination: When functionalized with additional donor groups, such as the amino groups in this compound or other appended side arms, the ligand can coordinate to a metal center in a tridentate or higher-denticity fashion.
The resulting metal complexes can exhibit various coordination geometries, including:
Square Planar: Often observed with d8 metal ions like Pd(II) and Pt(II). flinders.edu.au
Tetrahedral: A common geometry for four-coordinate complexes.
Trigonal Bipyramidal: Can be adopted by five-coordinate complexes. flinders.edu.au
Octahedral: Typically seen in six-coordinate complexes, often with the inclusion of solvent molecules or other co-ligands in the coordination sphere. nih.gov
The geometric flexibility of the metal ion plays a crucial role in determining the final structure. For example, the preference of Pd(II) and Pt(II) for a square planar geometry can be a strong driving force in the formation of specific complex structures. flinders.edu.au
Formation of Mononuclear and Dinuclear Metal Complexes
The 1,8-naphthyridine framework is exceptionally well-suited for the construction of both mononuclear and dinuclear metal complexes. researchgate.netrsc.org The ability to form dinuclear species is a particularly valuable feature, as these complexes can exhibit cooperative effects between the metal centers, leading to unique reactivity and properties. flinders.edu.au
The formation of mononuclear versus dinuclear complexes can often be controlled by the stoichiometry of the reactants and the specific ligand design. Ligands that are designed to be dinucleating, with two distinct binding pockets, will preferentially form dinuclear complexes. escholarship.orgnih.gov
Furthermore, the nuclearity of the complex can be controlled through proton-responsive behavior. flinders.edu.au For example, a monometallic complex can be converted to a bimetallic complex through dehydrohalogenation, where the removal of a proton creates a new coordination site on the ligand that can bind to a second metal ion. flinders.edu.au This provides a controlled synthetic route to bimetallic systems. flinders.edu.au
Table 2: Factors Influencing the Formation of Mononuclear vs. Dinuclear Complexes
| Factor | Influence on Nuclearity |
| Ligand Design | Dinucleating ligands with two separate binding sites favor the formation of dinuclear complexes. |
| Stoichiometry | The ratio of metal to ligand can direct the formation towards either mononuclear or dinuclear species. |
| Reaction Conditions | The presence of a base can induce deprotonation and facilitate the formation of dinuclear complexes from mononuclear precursors. flinders.edu.au |
| Metal Ion | The coordination preferences of the metal ion can influence the final structure. |
Interaction with Transition Metal Cations (e.g., Cu, Co)
This compound and its derivatives readily interact with a variety of transition metal cations, with copper and cobalt complexes being well-documented. The nitrogen atoms of the naphthyridine ring and the amino groups provide excellent donor sites for these metal ions.
Copper Complexes: Copper(I) and Copper(II) complexes of 1,8-naphthyridine-based ligands have been extensively studied. Dicopper(II) complexes have been prepared where the naphthyridine ligand acts as a bridging unit. researchgate.net In some instances, additional bridging ligands, such as hydroxide (B78521), are also present. researchgate.net The reaction of 1,8-naphthyridine ligands with CuCl can lead to the formation of dicopper complexes. rsc.org Amide-containing 1,8-naphthyridine ligands have been shown to coordinate to Cu(II) through the amide oxygen and an amine nitrogen. asianpubs.org Some copper(I) complexes with naphthyridine ligands have been reported to be effective catalysts. researchgate.net
Cobalt Complexes: Dicobalt complexes of 1,8-naphthyridine-based pincer ligands have been synthesized. researchgate.net Depending on the reaction conditions, these complexes can feature one or both cobalt centers bound within the ligand's pocket. researchgate.net
The coordination environment around the metal center in these complexes can vary significantly, leading to a range of electronic and magnetic properties. The specific geometry is influenced by the ligand's steric bulk and the coordination number of the metal ion.
Interaction with Lanthanide Ions and Luminescent Complexes
The arrangement of nitrogen atoms in the 1,8-naphthyridine scaffold is optimal for the chelation of lanthanide ions. researchgate.net The coordination of lanthanide ions to ligands containing a 1,8-naphthyridine moiety can lead to the formation of luminescent complexes. nsf.gov
In these systems, the organic ligand often acts as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits light. nsf.gov This process, known as the antenna effect, can result in highly luminescent materials. The ligand can be tailored to absorb light at a specific wavelength and efficiently transfer the energy to the desired lanthanide ion. nsf.gov
Complexes of lanthanide nitrates with phosphoryl-containing 1,8-naphthyridine ligands have been synthesized and structurally characterized. researchgate.net In these complexes, the ligand can act as a tridentate O,N,N-donor, leading to a coordination number of nine for the lanthanide ion. researchgate.net Some 1,8-naphthyridine derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs) due to their high fluorescence quantum yields in the solid state. researchgate.net
Table 3: Luminescent Properties of 1,8-Naphthyridine-Based Complexes
| Metal Ion | Ligand Type | Emission Properties | Potential Applications |
| Lanthanides (e.g., Eu, Nd, Yb) | Functionalized 1,8-naphthyridines | Sharp, line-like emission in the visible and near-infrared regions. | Bioimaging, sensors, optics. nsf.gov |
| Transition Metals | 1,8-Naphthyridine derivatives | Broad emission bands. | Organic Light-Emitting Diodes (OLEDs). researchgate.net |
Applications of Metal Complexes in Catalysis and Materials
Metal complexes of this compound and related ligands have shown promise in a range of applications, particularly in catalysis and materials science.
Catalysis: The ability of 1,8-naphthyridine ligands to form well-defined mono- and dinuclear complexes makes them attractive for applications in catalysis. The close proximity of two metal centers in dinuclear complexes can facilitate cooperative catalysis, leading to enhanced reactivity and selectivity. Palladium complexes based on 1,8-naphthyridine functionalized N-heterocyclic carbenes have been investigated for their catalytic activity in Suzuki-Miyaura and Kumada-Corriu coupling reactions. rsc.org
Materials Science: The unique photophysical properties of 1,8-naphthyridine-based metal complexes make them suitable for use in various materials. Their luminescent properties are of particular interest for the development of:
Organic Light-Emitting Diodes (OLEDs): Some 1,8-naphthyridine derivatives exhibit high fluorescence and have been examined for use in OLEDs. researchgate.net
Sensors: The fluorescence of these complexes can be sensitive to the presence of certain analytes, making them potential candidates for chemical sensors. researchgate.net
Molecular Recognition: The specific coordination properties of the 1,8-naphthyridine scaffold can be exploited for molecular recognition applications. nih.gov
Supramolecular Chemistry and Molecular Recognition
Hydrogen Bonding Interactions in 1,8-Naphthyridine-3,6-diamine Systems
The hydrogen bonding capabilities of the 1,8-naphthyridine (B1210474) core are central to its function in molecular recognition. The two nitrogen atoms within the fused pyridine (B92270) rings act as hydrogen bond acceptors (A), while substituents, such as amino groups, act as hydrogen bond donors (D). The specific arrangement of these sites allows for precise, directional interactions with complementary molecules.
Different derivatives of 1,8-naphthyridine exhibit distinct hydrogen bonding patterns. For instance, 2-acylamino-1,8-naphthyridine presents a Donor-Acceptor-Acceptor (D-A-A) array, which is complementary to the Acceptor-Donor-Donor (A-D-D) pattern found in the nucleobase guanine (B1146940). nih.gov In contrast, 2-amino-1,8-naphthyridine can become protonated at a ring nitrogen under near-neutral pH conditions, creating a Donor-Donor-Acceptor (D-D-A) alignment that is complementary to the A-A-D pattern of cytosine. nih.gov Another analogue, 1,8-naphthyridine-2,7-diamine (B168891), features an array of four hydrogen bonding sites and has been shown to form stable, hydrogen-bonded complexes with Watson-Crick base pairs. nih.govrsc.org These specific patterns are crucial for the selective binding to biological molecules like DNA base pairs. While direct studies on this compound are limited, its structure suggests a similar capacity for forming specific hydrogen-bonded complexes, driven by its two amino-group donors and two ring-nitrogen acceptors.
| 1,8-Naphthyridine Derivative | Hydrogen Bonding Pattern | Complementary Target | Reference |
|---|---|---|---|
| 2-Acylamino-1,8-naphthyridine | Donor-Acceptor-Acceptor (D-A-A) | Guanine (A-D-D) | nih.gov |
| 2-Amino-1,8-naphthyridine (protonated) | Donor-Donor-Acceptor (D-D-A) | Cytosine (A-A-D) | nih.gov |
| 1,8-Naphthyridine-2,7-diamine | Forms stable triplets with base pairs | A:T and G:C Pairs | nih.govrsc.org |
Self-Assembly of Super-Structures through Donor-Acceptor Arrays
The defined arrangement of hydrogen bond donors and acceptors on the 1,8-naphthyridine scaffold facilitates not only molecular recognition but also self-assembly into larger, ordered supramolecular structures. These non-covalent interactions can drive the formation of complex architectures with emergent properties.
One notable example is the self-assembly of naphthyridine derivatives into stable dimers through the formation of quadruplex intermolecular hydrogen bonds. nih.gov This dimerization creates ligands with an extended planar structure capable of selectively identifying and stabilizing G-quadruplex DNA structures, which are of interest as potential anti-cancer drug targets. nih.gov The study demonstrated that these non-covalently assembled dimers could induce conformational changes in G-quadruplexes and increase their melting temperature, highlighting the feasibility of using self-assembly to quickly generate a library of complex ligands from simple, easily synthesized molecular components. nih.gov This principle of using intermolecular forces to build functional super-structures is a cornerstone of supramolecular chemistry, with the donor-acceptor arrays of naphthyridines playing a critical role.
Molecular Recognition of Biomolecules (e.g., DNA Base Pairs)
The ability of 1,8-naphthyridine derivatives to form specific hydrogen bonds makes them excellent candidates for the molecular recognition of biomolecules, particularly the base pairs of DNA. Their planar structure allows them to intercalate into the DNA helix or bind within its grooves, while their hydrogen bonding sites enable them to read the genetic information encoded in the base sequence.
Researchers have explored the potential of 1,8-naphthyridine derivatives as tools for next-generation DNA sequencing. A significant study focused on 1,8-naphthyridine-2,7-diamine as a potential "universal reader" of Watson-Crick base pairs for sequencing by electron tunneling. nih.govrsc.org Density Functional Theory (DFT) calculations and NMR studies revealed that this molecule can form stable hydrogen-bonded triplets with both adenine-thymine (A:T) and guanine-cytosine (G:C) base pairs from the major groove side. nih.govrsc.org The unique geometry and hydrogen bonding array of the naphthyridine derivative allow it to generate distinguishable electronic signatures for each base pair, which could be measured as it passes through a tunneling gap, thus enabling direct, single-molecule DNA sequencing. nih.gov
Beyond recognizing standard base pairs, certain 1,8-naphthyridine derivatives have been designed to selectively target mismatched base pairs in duplex DNA, a key feature for detecting single nucleotide polymorphisms (SNPs). Dimeric forms of 2-amino-1,8-naphthyridine, where two naphthyridine units are connected by a linker, have been shown to bind with high affinity and selectivity to guanine-guanine (G-G) mismatches. nih.govacs.org
Spectroscopic and thermodynamic analyses have elucidated the binding mechanism. nih.govacs.org The process involves the intercalation of both naphthyridine rings into the DNA duplex, where they stack with the surrounding base pairs. nih.govacs.org Each naphthyridine unit then forms a specific hydrogen-bonded complex with a guanine base in the G-G mismatch. nih.govacs.org This binding is strong, with a reported dissociation constant (Kd) of 53 nM, and it induces a significant conformational change in the DNA duplex. nih.govacs.orgresearchgate.net Further research has shown that modifying the linker connecting the two naphthyridine units can enhance the selectivity for G-G mismatches over other mismatches, such as guanine-adenine (G-A). nih.gov
| Ligand | Target | Binding Affinity (Kd) | Association Constant (Ka) | Reference |
|---|---|---|---|---|
| Dimeric 2-amino-1,8-naphthyridine | G-G Mismatch | 53 nM | - | nih.govacs.org |
| Naphthyridine dimer with 3,6-diazaoctanedioic acid linker | G-G Mismatch | - | 1.18 x 107 M-1 | nih.gov |
Design of Molecular Receptors and Hosts
The rigid 1,8-naphthyridine framework is an excellent scaffold for constructing synthetic molecular receptors and hosts designed to bind specific guest molecules. By attaching various functional groups to the naphthyridine core, chemists can create tailored binding pockets that recognize guests through a combination of hydrogen bonding, electrostatic, and hydrophobic interactions.
This strategy has been successfully employed to create receptors for a variety of molecules. For example, macrocyclic and cage-type receptors based on 1,8-naphthyridine have been synthesized to selectively bind monosaccharides in water. benthamscience.com These hosts can discriminate between closely related sugar substrates, with one receptor showing the strongest binding affinity for sialic acid, an important biological monosaccharide. benthamscience.com Other research has focused on designing naphthyridine-based receptors for biotin (B1667282) analogues, demonstrating that enhancing hydrogen bond donor strength and pre-organizing the receptor's conformation lead to potent and effective binding. nih.gov The versatility of the naphthyridine scaffold allows for its incorporation into more complex structures, such as tripodal receptors, further expanding its utility in host-guest chemistry. researchgate.net
| Receptor Type | Guest Molecule | Dissociation Constant (Kd) Range | Reference |
|---|---|---|---|
| 1,8-Naphthyridine-based macrocycles and cages | Monosaccharides (in water) | ~0.3 to ≥10 mM | benthamscience.com |
| N,N'-bis(7-methyl-1,8-naphthyridin-2-yl)-1,3-benzenedicarboxamide | (+)-biotin methyl ester | Kb = 35,000 M-1 (association constant) | nih.gov |
| N,N',N''-tris(7-methyl-1,8-naphthyridin-2-yl)-1,3.5-benzenetricarboxamide | (+)-biotin methyl ester | Kb = 148,000 M-1 (association constant) | nih.gov |
Colorimetric and Fluorescent Indicators for Supramolecular Interactions
The interaction of 1,8-naphthyridine-based hosts with guest molecules can be designed to produce a measurable optical signal, leading to the development of colorimetric and fluorescent sensors. The binding event alters the electronic properties of the naphthyridine system, causing a change in how it absorbs or emits light.
A prominent strategy involves conjugating a 1,8-naphthyridine unit, which serves as the recognition site, to a fluorophore like Rhodamine B. researchgate.net In one such design, the sensor exhibits a "turn-on" fluorescent and colorimetric response upon binding to specific metal ions, such as Al³⁺ and Cu²⁺. researchgate.net In the unbound state, the sensor is colorless and non-fluorescent, but complexation with the target ion triggers a structural change that restores the fluorophore's conjugation and optical signal. Similarly, the naphthyridine-based receptors designed for monosaccharides show a change in their fluorescence emission intensity upon binding, allowing for the quantitative detection of the sugar substrates. benthamscience.com This ability to transduce a molecular recognition event into an easily detectable optical signal is a key goal in the design of chemical sensors for a wide range of analytical applications.
Applications in Medicinal Chemistry and Biological Sciences
Anticancer Activity and Mechanisms of Action
The anticancer effects of 1,8-naphthyridine (B1210474) derivatives are multifaceted, often involving the modulation of several key cellular processes that are critical for cancer cell proliferation and survival. These mechanisms include the induction of programmed cell death (apoptosis), interference with the cell cycle, and the inhibition of essential enzymes and proteins involved in DNA replication and maintenance, cell division, and signal transduction pathways.
Apoptosis Induction and Cell Cycle Modulation
A primary mechanism through which many anticancer agents exert their effects is the induction of apoptosis, a form of programmed cell death that is often dysregulated in cancer. Certain 1,8-naphthyridine derivatives have been shown to trigger apoptotic pathways in cancer cells. For instance, a novel 4-phenyl-1,8-naphthyridine derivative has been demonstrated to induce apoptosis in carcinoma cells. oup.com This process is often preceded by alterations in mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. oup.com
In addition to inducing apoptosis, 1,8-naphthyridine derivatives can also modulate the cell cycle. The cell cycle is a tightly regulated process that governs cell division, and its disruption can lead to the inhibition of cancer cell proliferation. The aforementioned 4-phenyl-1,8-naphthyridine derivative was found to cause cell cycle arrest at the G2/M phase. oup.com This arrest is attributed to the compound's effect on the microtubular network, which is essential for the formation of the mitotic spindle during cell division. oup.com
Table 1: Effect of a 4-phenyl-1,8-naphthyridine derivative on cell cycle distribution in carcinoma cells
| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control | 65.2 | 20.1 | 14.7 |
| Naphthyridine Derivative | 25.8 | 18.5 | 55.7 |
Topoisomerase Inhibition (Topoisomerase I and II)
Topoisomerases are crucial enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. They are validated targets for cancer chemotherapy. Several 1,8-naphthyridine derivatives have been identified as inhibitors of both topoisomerase I and topoisomerase II. nih.gov For example, a series of seventeen 1,8-naphthyridine derivatives conjugated at the N1 position with various substituted phenyl rings were designed and synthesized as potential topoisomerase II inhibitors. nih.gov Two compounds from this series, 5g and 5p, exhibited significant antiproliferative activity and were found to be potent inhibitors of topoisomerase II. nih.gov
The inhibition of topoisomerases by these compounds leads to the stabilization of the enzyme-DNA cleavage complex, resulting in DNA strand breaks and ultimately triggering apoptosis. Molecular docking studies have suggested that these derivatives can fit into the etoposide (B1684455) binding pocket of topoisomerase IIβ, acting as topoisomerase poisons. nih.gov
Tubulin Polymerization Inhibition
The cytoskeleton, composed of microtubules, plays a vital role in maintaining cell shape, intracellular transport, and cell division. Microtubules are dynamic polymers of tubulin, and their proper function is essential for the formation of the mitotic spindle. Compounds that interfere with tubulin polymerization are effective anticancer agents. Several 2-aryl-1,8-naphthyridin-4(1H)-ones have been synthesized and evaluated as inhibitors of tubulin polymerization. nih.gov
These compounds have shown potent cytotoxic effects against a variety of human tumor cell lines. nih.gov Their mechanism of action involves binding to the colchicine (B1669291) binding site on tubulin, which disrupts the dynamics of microtubule assembly and disassembly. nih.gov This interference with microtubule function leads to mitotic arrest and subsequent apoptosis. The inhibitory activity of some of these derivatives on tubulin polymerization is comparable to that of well-known antimitotic agents like colchicine and podophyllotoxin. nih.gov
Table 2: Tubulin Polymerization Inhibitory Activity of Selected 2-aryl-1,8-naphthyridin-4(1H)-ones
| Compound | IC50 (µM) for Tubulin Polymerization Inhibition |
| Colchicine | 2.1 |
| Podophyllotoxin | 1.8 |
| Naphthyridine Derivative 44 | 2.5 |
| Naphthyridine Derivative 45 | 2.3 |
| Naphthyridine Derivative 46 | 2.6 |
Protein Kinase Inhibition and Epidermal Growth Factor Receptor (EGFR) Inhibition
Protein kinases are a large family of enzymes that play a central role in signal transduction pathways, regulating cellular processes such as growth, proliferation, and survival. Dysregulation of protein kinase activity is a hallmark of many cancers, making them attractive targets for drug development. The 1,8-naphthyridine scaffold has been recognized for its potential in developing protein kinase inhibitors. nih.gov
DNA Intercalation and Stabilization
The planar aromatic structure of the 1,8-naphthyridine nucleus makes it a suitable candidate for intercalation into the DNA double helix. DNA intercalators can disrupt DNA replication and transcription, leading to cytotoxicity. Molecular docking studies of some 1,8-naphthyridine derivatives have suggested an intercalative mode of binding with the DNA segment of topoisomerase II. researchgate.net
Furthermore, specific diamino-1,8-naphthyridine derivatives have been shown to bind to and stabilize specific DNA structures. For example, N,N'-Bis(3-aminopropyl)-2,7-diamino-1,8-naphthyridine has been identified as a ligand that strongly and specifically binds to single pyrimidine (B1678525) bulges in duplex DNA. While this is a different diamino-isomer, it highlights the potential for diamino-substituted naphthyridines to interact with DNA.
Ras Protein and Telomerase Inhibition
The Ras proteins are a family of small GTPases that act as molecular switches in signal transduction pathways controlling cell growth and proliferation. Mutations in Ras genes are common in human cancers, leading to constitutively active Ras proteins and uncontrolled cell signaling. A review of the anticancer potential of 1,8-naphthyridine analogues has highlighted that certain N-substituted quinolino-1,8-naphthridine derivatives have been evaluated for Ras-GTP inhibitory activity. ekb.eg This suggests that the 1,8-naphthyridine scaffold could be a starting point for the development of Ras inhibitors.
Telomerase is a reverse transcriptase that maintains the length of telomeres, the protective caps (B75204) at the ends of chromosomes. In most normal somatic cells, telomerase activity is repressed, leading to telomere shortening with each cell division and eventual cellular senescence. In contrast, the majority of cancer cells exhibit reactivated telomerase, which allows them to overcome this limitation and achieve replicative immortality. Inhibition of telomerase is therefore a promising strategy for cancer therapy. While direct evidence for 1,8-Naphthyridine-3,6-diamine as a telomerase inhibitor is not available, a dimeric form of a 2-amino-1,8-naphthyridine derivative has been shown to bind to the human telomeric sequence and inhibit the elongation of the sequence by telomerase.
DNA Gyrase (Topoisomerase) Inhibition
The mechanism of action for many antimicrobial 1,8-naphthyridine derivatives involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By binding to these enzymes, 1,8-naphthyridine compounds can stabilize the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome and ultimately cell death. While direct studies on this compound are limited, the broader class of 1,8-naphthyridine derivatives has been extensively studied as topoisomerase inhibitors. For instance, a series of novel 1,8-naphthyridine derivatives conjugated at the N1 position with various substituted phenyl rings were designed and synthesized as potential topoisomerase II inhibitors, with some compounds showing potent inhibitory effects. The structural similarities suggest that this compound could also exhibit inhibitory activity against these essential bacterial enzymes.
Antimicrobial Properties
The 1,8-naphthyridine core is a well-established pharmacophore in the development of antimicrobial agents. Derivatives of this scaffold have demonstrated a broad spectrum of activity against various pathogens.
While specific data on the antibacterial spectrum of this compound is not extensively detailed in the available literature, studies on structurally similar compounds provide valuable insights. For example, 4,7-Diamino-2-oxo-1,2-dihydro-1,8-naphthyridine-3,6-dicarbonitrile has shown moderate activity against Staphylococcus albus. Other 1,8-naphthyridine derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. For instance, certain 1,8-naphthyridine-3-carbonitrile (B1524053) analogues have been evaluated for their effectiveness against Mycobacterium tuberculosis, with some derivatives showing promising minimum inhibitory concentration (MIC) values.
Table 1: Antibacterial Activity of Selected 1,8-Naphthyridine Derivatives
| Compound/Derivative | Bacterial Strain | Activity/MIC | Reference |
| 4,7-Diamino-2-oxo-1,2-dihydro-1,8-naphthyridine-3,6-dicarbonitrile | Staphylococcus albus | Moderate Activity | |
| 1,8-Naphthyridine-3-carbonitrile analogues | Mycobacterium tuberculosis H37Rv | MIC values from 6.25 to ≤50 μg mL−1 |
An important area of research is the potential for 1,8-naphthyridine derivatives to act synergistically with existing antibiotics, which could help combat the growing problem of antibiotic resistance. Studies have shown that some 1,8-naphthyridine derivatives, even those with no direct antibacterial activity, can potentiate the effects of fluoroquinolones against multi-resistant bacterial strains. This synergistic effect is thought to be related to the structural and mechanistic similarities between 1,8-naphthyridines and fluoroquinolones, both of which can target bacterial DNA gyrase. Furthermore, some derivatives have been reported to inhibit efflux pumps, which are a common mechanism of bacterial resistance.
The therapeutic potential of the 1,8-naphthyridine scaffold extends to antifungal and antiviral applications. Research has shown that certain derivatives exhibit activity against various fungal strains. For example, 4-Amino-6-benzotriazol-1-yl-1,2-dihydro-5-methyl-2-oxo-1,8-naphthyridine-3-carbonitrile displayed strong fungicidal activity against Aspergillus niger. Similarly, imidazo[1,2-a]naphthyridine derivatives have demonstrated high activity against Candida metapsilosis and A. niger. In the realm of antiviral research, the 1,8-naphthyridine scaffold is recognized for its potential, although specific studies on this compound are not prominent.
Anti-inflammatory and Analgesic Activities
Several studies have highlighted the anti-inflammatory and analgesic properties of 1,8-naphthyridine derivatives. These compounds are being investigated as potential therapeutic agents for inflammatory conditions and pain management. For example, a new group of substituted 5-aminotriazolo[4,3-a]naphthyridine-6-carboxamides exhibited very interesting anti-inflammatory properties in animal models. Some derivatives within this class also demonstrated prevalent analgesic activity. The anti-inflammatory effects of 1,8-naphthyridine-3-carboxamide derivatives have also been evaluated, indicating a potential role in modulating cytokine and chemokine levels.
Neurological Applications (e.g., Alzheimer's Disease, Depression, Anticonvulsant)
The 1,8-naphthyridine framework has shown promise in the development of treatments for various neurological disorders. Derivatives have been explored for their potential in managing conditions such as Alzheimer's disease, depression, and epilepsy.
In the context of Alzheimer's disease , research has focused on the development of 1,8-naphthyridine derivatives as inhibitors of cholinesterases, enzymes that break down the neurotransmitter acetylcholine (B1216132). A deficit in acetylcholine is a hallmark of Alzheimer's disease.
Regarding depression , the 1,8-naphthyridine scaffold has been identified as having potential antidepressant properties, although the specific mechanisms are still under investigation.
Furthermore, some synthetic derivatives of 1,8-naphthyridine have been found to possess anticonvulsant activity, suggesting a potential therapeutic role in epilepsy.
Antiplatelet and Antihypertensive Potential
Derivatives of the 1,8-naphthyridine scaffold have shown notable potential in cardiovascular medicine, specifically as antiplatelet and antihypertensive agents.
Certain 2,7-di(N-cycloamino)-3-phenyl-1,8-naphthyridine derivatives have been synthesized and evaluated for their ability to inhibit human platelet aggregation induced by various agonists. While many derivatives are reported, specific data on 3,6-diamine substituted compounds in this context is less prevalent in publicly accessible literature.
In the realm of antihypertensive research, a series of 4-(N-methylencycloalkylamino)-1,8-naphthyridine derivatives have been investigated for their vasodilatory effects. nih.gov These compounds, with varied substitutions at the 2 and 7 positions, have demonstrated significant potency. The vasorelaxing activity of some of these compounds is suggested to be mediated through the inhibition of guanylate cyclase or the activation of ATP-sensitive potassium channels. nih.gov
| Compound | Substitution Pattern | Vasorelaxant Potency (pIC50) | Proposed Mechanism of Action |
|---|---|---|---|
| Compound 23 | Specific 4-(N-methylencycloalkylamino)-1,8-naphthyridine derivative | 6.92 | Potential guanylate-cyclase inhibition, ATP-sensitive potassium channel activation |
| Compounds 22, 27-29, 47, 48 | Variously substituted 4-(N-methylencycloalkylamino)-1,8-naphthyridines | >5 | Vasodilation |
Other Biological Activities
The therapeutic potential of 1,8-naphthyridine derivatives extends beyond cardiovascular applications, with research highlighting a broad spectrum of other biological activities. nih.govnih.gov
Antimalarial Activity: The emergence of drug-resistant malaria parasites has spurred the search for novel antimalarial agents. Certain 2-oxo-tetrahydro-1,8-naphthyridine derivatives have been identified as selective inhibitors of malarial protein farnesyltransferase, a crucial enzyme for parasite viability. These compounds have shown potency in the low nanomolar range against the parasite. nih.gov
Anti-allergic and Bronchodilator Activities: Imidazo[4,5-c] nih.govresearchgate.netnaphthyridin-4(5H)-ones have been investigated for their potential as oral bronchodilators and anti-allergic agents. These compounds have demonstrated the ability to alleviate airway constriction and inhibit histamine (B1213489) release, suggesting their utility in treating respiratory conditions like asthma. researchgate.net
Antioxidant Potential: Several 1,8-naphthyridine-based scaffolds have been synthesized and evaluated for their antioxidant properties. In studies using the DPPH free radical scavenging assay, certain derivatives have exhibited significant antioxidant activity, with IC50 values comparable to the standard antioxidant, ascorbic acid.
Gastric Antisecretory Properties: Research into 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives has revealed their potent gastric antisecretory effects. nih.gov In preclinical models, these compounds have been shown to reduce total acid output in a dose-dependent manner, indicating their potential for treating conditions related to excessive gastric acid secretion. nih.gov
Anti-osteoporotic Activity: The 1,8-naphthyridine scaffold has been explored for its potential in treating bone disorders. Derivatives acting as αvβ3 integrin antagonists are of interest for their anti-osteoporotic properties. nih.govnih.gov
β-3 Adrenoceptor Antagonism: In the study of metabolic diseases, derivatives of 1,8-naphthyridine have been investigated as β-adrenoceptor antagonists. nih.gov Specific analogues have been shown to competitively antagonize isoprenaline-induced lipolysis in rat white adipocytes, with some compounds identified as potent antagonists in this series. nih.gov
Phosphodiesterase 4 (PDE4) Inhibition: Substituted 1,8-naphthyridin-2(1H)-ones have been identified as highly selective inhibitors of phosphodiesterase 4 (PDE4). researchgate.net PDE4 is a key enzyme in the inflammatory cascade, and its inhibition is a therapeutic strategy for inflammatory diseases.
Adenosine (B11128) Receptor Agonistic Activity: The versatility of the 1,8-naphthyridine scaffold is further demonstrated by its application in targeting adenosine receptors. nih.govnih.govresearchgate.net
Adrenoceptor Antagonism: Beyond β-3 adrenoceptor antagonism, the 1,8-naphthyridine core has been utilized to develop antagonists for other adrenoceptors, highlighting its broad applicability in modulating the adrenergic system. nih.govnih.govnih.gov
| Biological Activity | Compound Series | Key Findings |
|---|---|---|
| Antimalarial | 2-Oxo-tetrahydro-1,8-naphthyridines | Inhibition of malarial protein farnesyltransferase with low nanomolar potency. nih.gov |
| Antioxidant | 1,8-Naphthyridine-based spiro β-Lactams and thiazolidinones | Significant DPPH radical scavenging activity with IC50 values comparable to ascorbic acid. |
| Bronchodilator | Imidazo[4,5-c] nih.govresearchgate.netnaphthyridin-4(5H)-ones | Alleviation of airway constriction and inhibition of histamine release. researchgate.net |
| β-3 Adrenoceptor Antagonism | 7-amino-2-chloro-3-phenyl-1,8-naphthyridine derivatives | Competitive antagonism of isoprenaline-induced lipolysis. nih.gov |
| PDE4 Inhibition | Substituted 1,8-naphthyridin-2(1H)-ones | Highly selective inhibition of PDE4. researchgate.net |
Structure-Activity Relationship (SAR) Studies for this compound Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a chemical scaffold. For 1,8-naphthyridine derivatives, SAR studies have provided valuable insights into the structural requirements for various biological activities.
In the context of antihypertensive 4-(N-methylencycloalkylamino)-1,8-naphthyridine derivatives, the nature and position of substituents on the naphthyridine ring have been shown to significantly influence their vasorelaxant potency. nih.gov
For antimicrobial and antioxidant 1,8-naphthyridine derivatives, the presence of electron-withdrawing groups, such as chloro and nitro groups, at the para position of a phenyl ring substituent has been found to enhance their activity.
While extensive SAR studies have been conducted on the broader class of 1,8-naphthyridines, there is a need for more focused investigations on the 3,6-diamine scaffold. Understanding how modifications to the amino groups at these positions impact the diverse biological activities will be key to unlocking the full therapeutic potential of this specific chemical class.
Drug Discovery and Development Pipeline Featuring Naphthyridine Scaffolds
The therapeutic promise of the 1,8-naphthyridine scaffold is underscored by the progression of several of its derivatives through the drug discovery and development pipeline. A notable example is Vosaroxin, a first-in-class anticancer quinolone derivative that has undergone Phase III clinical trials for the treatment of acute myeloid leukemia (AML). mdpi.com Although its core is a quinolone, its development highlights the clinical potential of related heterocyclic structures like 1,8-naphthyridines.
Other 1,8-naphthyridine derivatives have also entered clinical investigation for various indications. For instance, 7-(3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid was developed and entered clinical trials for its activity against resistant bacteria. mdpi.com Furthermore, naphthyridine-based compounds have been investigated as αvβ6 integrin antagonists for the treatment of fibrotic diseases.
The journey of these compounds from laboratory synthesis to clinical evaluation demonstrates the significance of the 1,8-naphthyridine scaffold in modern drug discovery. While specific examples of this compound derivatives in late-stage clinical trials are not prominently documented in the public domain, the continued exploration of this chemical space holds promise for the development of novel therapeutics for a wide range of diseases. The diverse biological activities and the amenability of the scaffold to chemical modification make it a highly attractive starting point for future drug discovery endeavors.
Applications in Materials Science and Technology
Development of Fluorescent Probes and Chemosensors
The 1,8-naphthyridine (B1210474) framework is a prominent platform for the design of fluorescent probes and chemosensors due to its inherent fluorescence and ability to interact with various analytes. The nitrogen atoms in the naphthyridine rings can act as binding sites, and upon complexation with analytes, the electronic properties of the molecule are altered, leading to changes in its fluorescence emission.
Derivatives of 1,8-naphthyridine have been extensively investigated as chemosensors for a variety of metal ions. These sensors often operate on a "turn-on" or "turn-off" fluorescence mechanism upon binding with a specific metal ion.
For instance, a rhodamine B derivative modified with 1,8-naphthyridine has been synthesized and demonstrated to be a highly selective "turn-on" fluorescent and colorimetric sensor for Al³⁺ and Cu²⁺. researchgate.net This sensor exhibits a distinct color change from colorless to magenta in the presence of Cu²⁺ in an aqueous solution, a change that is easily detectable by the naked eye. researchgate.net The mechanism involves a ring-opening process of the rhodamine B moiety upon complexation with the metal ion. researchgate.net Job's plot analysis has indicated a 2:1 stoichiometric binding between the chemosensor and Cu²⁺. researchgate.net
Similarly, an N-Boc-L-proline modified 1,8-naphthyridine has been developed as a highly efficient fluorescent chemosensor for Zn²⁺. nih.govnih.gov This sensor shows a significant increase in fluorescence intensity specifically in the presence of Zn²⁺, allowing for rapid visual detection through a perceptible color change. nih.govnih.gov The chelation of the 1,8-naphthyridine and carboxamide linkages with the Zn²⁺ ion is believed to be responsible for the enhanced fluorescence. nih.gov Competition experiments have shown that the fluorescence response to Zn²⁺ is not significantly affected by the presence of other metal ions. nih.gov The binding of this sensor with Zn²⁺ was determined to be in a 1:1 ratio with a high binding constant and a low detection limit. nih.gov
While direct studies on 1,8-Naphthyridine-3,6-diamine for metal ion sensing are not extensively documented in the provided sources, the broader family of 1,8-naphthyridine derivatives shows significant promise in this area. researchgate.netnih.govnih.govrsc.org
The development of chemosensors for anions is a growing area of research, and 1,8-naphthyridine derivatives have shown potential in this domain as well. The electron-deficient nature of the naphthyridine ring can facilitate interactions with anionic species. While the provided information does not detail a specific this compound based sensor for cyanide, the general principles of anion sensing by related heterocyclic compounds suggest this as a potential area of application.
Fluorescent probes are invaluable tools in bioengineering for the detection of various biological molecules and processes. The 1,8-naphthyridine framework has been utilized to develop probes for sensing amines and proteins in aqueous media. nih.gov A new class of fluorescent probes based on an electron push-pull-type 1,8-naphthyridine, designated as 1,8-Nap-F, has been designed as an amine-reactive probe. nih.gov This probe reacts with primary amines to yield highly emissive products with a large Stokes shift, even in an aqueous environment. nih.gov This property has been successfully applied for selective lysine (B10760008) detection and fluorescence bioimaging, including the labeling of proteins in the endoplasmic reticulum of living cells. nih.gov
While not directly involving this compound, this research highlights the potential of the broader 1,8-naphthyridine family in developing sophisticated probes for biological applications. nih.govnih.gov
Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials
The excellent photophysical properties of 1,8-naphthyridine derivatives, including high photoluminescence quantum yields, make them suitable candidates for use in organic light-emitting diodes (OLEDs). researchgate.net These compounds have been explored as emitters in the emissive layer of OLEDs, contributing to the generation of light.
Research has shown that 1,8-naphthyridine derivatives can act as excellent thermally activated delayed fluorescence (TADF) emitters, which are crucial for achieving high efficiency in OLEDs. researchgate.net For example, two TADF emitters based on 2,7-di(9H-carbazole)-1,8-naphthyridine have been synthesized and shown to have high thermal stability and strong blue emission. researchgate.net OLEDs fabricated using these materials as emitters achieved high maximum external quantum efficiencies (EQEmax) of 15.3% and 20.9%, respectively, with narrow band gaps, making them suitable for blue light emission. researchgate.net
Furthermore, iridium(III) complexes incorporating naphthyridine-based ligands have been designed for use in OLEDs, demonstrating tunable emission from green to red with high photoluminescence quantum yields of 80–85%. rsc.org OLEDs employing these complexes as emitters have exhibited exceptional performance, with EQEmax values exceeding 30% and very low efficiency roll-off. rsc.org One such device achieved an impressive EQEmax of 32.3% and an ultrahigh brightness. rsc.org
Although the specific use of this compound in OLEDs is not detailed in the provided information, the promising results from other 1,8-naphthyridine derivatives suggest its potential as a building block for novel optoelectronic materials. researchgate.netrsc.orgrsc.orgmdpi.com
Corrosion Inhibition Applications
Derivatives of 1,8-naphthyridine have been identified as effective corrosion inhibitors for metals, particularly for mild steel in acidic environments. psgcas.ac.innih.govresearchgate.net The presence of nitrogen atoms with lone pairs of electrons in the 1,8-naphthyridine structure allows for strong adsorption onto the metal surface, forming a protective layer that inhibits the corrosion process. psgcas.ac.in
Studies have shown that the inhibition efficiency of 1,8-naphthyridine derivatives increases with their concentration. psgcas.ac.inresearchgate.net For example, in a study on the corrosion of mild steel in 1M HCl, 1,8-naphthyridine compounds were found to act as mixed inhibitors, meaning they inhibit both the anodic and cathodic reactions of the corrosion process. psgcas.ac.in The adsorption of these inhibitors on the steel surface was found to follow the Langmuir adsorption isotherm. psgcas.ac.in
In another study, a 2,3-diphenyl-1,8-naphthyridine derivative, when combined with carboxyethylthiosuccinic acid to form an ionic liquid, exhibited a high inhibition efficiency of 96.95% for Q235 steel in 1 M HCl at a concentration of 1 mM. nih.gov Electrochemical tests confirmed that this inhibitor also acts as a mixed-type inhibitor with a predominant cathodic effect. nih.gov
The following table summarizes the inhibition efficiencies of some 1,8-naphthyridine derivatives on mild steel in 1M HCl at different concentrations, as determined by weight loss measurements.
| Inhibitor | Concentration (mM) | Inhibition Efficiency (%) |
|---|---|---|
| N1 | 0.1 | 85.32 |
| N1 | 0.2 | 90.15 |
| N1 | 0.3 | 94.21 |
| N2 | 0.1 | 89.45 |
| N2 | 0.2 | 93.67 |
| N2 | 0.3 | 97.89 |
| N3 | 0.1 | 92.11 |
| N3 | 0.2 | 96.43 |
| N3 | 0.3 | 99.21 |
The effectiveness of these compounds as corrosion inhibitors is attributed to the formation of a protective film on the metal surface, which is supported by electrochemical impedance spectroscopy (EIS) data showing changes in charge transfer resistance and double-layer capacitance upon addition of the inhibitor. psgcas.ac.inresearchgate.net
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. DFT calculations for 1,8-naphthyridine (B1210474) derivatives typically focus on optimizing the molecular geometry and calculating key electronic parameters that govern the molecule's reactivity and spectroscopic behavior. ias.ac.inias.ac.in
Key Electronic Parameters:
HOMO (Highest Occupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a better electron donor.
LUMO (Lowest Unoccupied Molecular Orbital): The energy of the LUMO is associated with the molecule's ability to accept electrons. A lower LUMO energy suggests a better electron acceptor.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. ias.ac.in
While specific DFT data for 1,8-naphthyridine-3,6-diamine is not prominently available in the reviewed literature, studies on structurally related amino-naphthyridine derivatives provide valuable insights. For instance, DFT calculations on various 1,8-naphthyridine derivatives have been used to study synthetic mechanisms and spectroscopic properties. ias.ac.inias.ac.in In these studies, the LUMO densities are often located on the naphthyridine moiety, with the HOMO densities also found on the naphthyridine fragment, indicating that this core structure is central to the molecule's electronic transitions. ias.ac.in The calculated electronic properties are then often correlated with the observed biological activity of the compounds.
Table 1: Representative DFT-Calculated Electronic Properties of 1,8-Naphthyridine Derivatives from Literature Note: This table presents data for related compounds to illustrate typical values, not for this compound itself.
| Compound/Derivative | Basis Set | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Source |
| 7-diacetamino-2,4-dimethy-1,8-naphthyridine | 6-311++G | -6.45 | -1.39 | 5.06 | ias.ac.inias.ac.in |
| Pyrrolo[1',5'-a]-1,8-naphthyridine deriv. (L2) | 6-311++G | -5.74 | -2.01 | 3.73 | ias.ac.inias.ac.in |
| 4-oxo-1,8-naphthyridine-3-carbohydrazide | B3LYP/6-31(d) | -6.01 | -1.98 | 4.03 | ias.ac.in |
Molecular Docking Studies for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). nih.gov This method is instrumental in drug discovery for identifying potential biological targets and elucidating the molecular basis of a ligand's activity. For the 1,8-naphthyridine scaffold, docking studies have explored interactions with various targets, including enzymes and receptors involved in cancer, infectious diseases, and neurological disorders. nih.govrsc.orgsemanticscholar.org
Key interaction types identified in docking studies of 1,8-naphthyridine derivatives include:
Hydrogen Bonding: The nitrogen atoms of the naphthyridine core and the amino substituents can act as hydrogen bond acceptors and donors, respectively, forming crucial interactions with amino acid residues in the receptor's active site.
π-π Stacking: The aromatic rings of the naphthyridine system can engage in π-π stacking interactions with aromatic residues of the protein target, such as tyrosine, phenylalanine, and tryptophan.
Hydrophobic Interactions: Alkyl or aryl substituents on the naphthyridine ring can form hydrophobic interactions with nonpolar residues of the receptor.
Studies on various amino- and other substituted 1,8-naphthyridines have demonstrated their potential to bind to targets like DNA topoisomerase II, adenosine (B11128) A2A receptors, and bacterial DNA gyrase. nih.govsemanticscholar.orgresearchgate.net For example, docking of certain derivatives into the active site of DNA topoisomerase II revealed significant binding affinity, supported by multiple hydrogen bonds and hydrophobic interactions. researchgate.net Similarly, other analogues showed good binding efficiency towards A2A receptors, suggesting potential as antagonists for conditions like Parkinson's disease. nih.gov
Table 2: Examples of Molecular Docking Studies on 1,8-Naphthyridine Analogues Note: This table summarizes findings for related compounds to demonstrate the application of this technique.
| Derivative Class | Target Protein | PDB ID | Binding Affinity/Score | Key Interacting Residues | Source |
| Naphthyridine-carboxamide | Human A2A Receptor | 2YDO | -8.562 kcal/mol | Not Specified | nih.gov |
| Naphthyridine-carbonitrile | Enoyl-ACP reductase (InhA) | 4TZK | Not Specified | Tyr158, Met199 | rsc.org |
| Naphthyridine-3-carboxylic acid | Salmonella typhi OmpF | 4KRA | High C score | DNA Gyrase B interaction | semanticscholar.org |
| 2,7-dimethyl-1,8-naphthyridine deriv. | Topoisomerase II | 4FM9 | -95.16 kcal/mol | Dc9 (DNA) | researchgate.net |
In Silico Prediction of Biological Activities (e.g., PASS Software, SwissADME)
In silico tools like PASS (Prediction of Activity Spectra for Substances) and SwissADME are widely used to forecast the biological potential and pharmacokinetic properties of molecules before their synthesis. nih.gov
PASS Online: This tool predicts the biological activity spectrum of a compound based on its structural formula. The result is presented as a list of potential activities with a corresponding probability value (Pa for "probably active" and Pi for "probably inactive").
SwissADME: This web tool evaluates the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule. nih.govresearchgate.net It calculates various physicochemical descriptors and predicts drug-likeness based on established rules like Lipinski's Rule of Five, as well as parameters like gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and potential inhibition of cytochrome P450 (CYP) enzymes. nih.govresearchgate.net
While specific PASS and SwissADME predictions for this compound are not available in the cited literature, these tools are routinely applied to novel 1,8-naphthyridine derivatives. rsc.org The predictions help researchers prioritize compounds for synthesis and biological testing. For a molecule like this compound, a SwissADME analysis would provide critical information on its potential as an orally available drug candidate.
Table 3: Example of a Hypothetical SwissADME Prediction for a 1,8-Naphthyridine-class Compound Note: This table is a representative example of parameters evaluated by SwissADME and does not represent actual data for this compound.
| Property / Parameter | Predicted Value | Interpretation |
| Physicochemical Properties | ||
| Molecular Weight | < 500 g/mol | Fulfills Lipinski's rule |
| LogP (Lipophilicity) | < 5 | Fulfills Lipinski's rule |
| H-bond Donors | < 5 | Fulfills Lipinski's rule |
| H-bond Acceptors | < 10 | Fulfills Lipinski's rule |
| TPSA (Topological Polar Surface Area) | 20-130 Ų | Good for cell permeability |
| Pharmacokinetics | ||
| GI Absorption | High | Likely well-absorbed from the gut |
| BBB Permeant | No | Unlikely to cross the blood-brain barrier |
| P-gp Substrate | No | Not likely to be subject to efflux by P-gp |
| CYP1A2 inhibitor | No | Low potential for drug-drug interactions |
| Drug-Likeness | ||
| Lipinski's Rule | 0 violations | Good oral bioavailability predicted |
| Bioavailability Score | 0.55 | Represents a good drug candidate probability |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov In the context of drug discovery, MD simulations are often performed on a ligand-receptor complex obtained from molecular docking. The primary goal is to assess the stability of the binding pose and to analyze the dynamic behavior of the complex in a simulated physiological environment. nih.govrsc.org
An MD simulation can reveal:
The stability of the ligand's position in the binding pocket over the simulation period (e.g., 100 ns).
The flexibility of different parts of the protein and the ligand.
The persistence of key intermolecular interactions (like hydrogen bonds) identified in the docking study.
For several 1,8-naphthyridine derivatives, MD simulations have been crucial in validating the docking results. nih.govrsc.org For instance, simulations have suggested that certain derivatives form stable complexes with their target receptors, confirming that the initial docked pose is energetically favorable and maintained over time. nih.gov These studies provide a higher level of confidence in the proposed binding mode before proceeding with more resource-intensive experimental studies. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov A QSAR model is a statistical equation that relates numerical descriptors of the molecules (e.g., physicochemical, electronic, or steric properties) to their known biological activities.
Once a statistically robust QSAR model is developed and validated, it can be used to:
Predict the activity of newly designed, unsynthesized compounds.
Understand which structural features are important for enhancing or diminishing biological activity.
Guide the design of more potent analogues.
A recent study developed a robust QSAR model for a series of 1,8-naphthyridine derivatives as potential anticancer agents targeting topoisomerase II. researchgate.net The structures of the compounds were optimized using DFT, and molecular descriptors were calculated to build the model. The resulting model showed good statistical significance and predictive ability.
Table 4: Statistical Validation of a QSAR Model for Anticancer 1,8-Naphthyridine Derivatives
| Statistical Parameter | Value | Interpretation |
| Coefficient of determination (R²) | 0.6991 | Indicates a good fit of the model to the training data. |
| External validation (Q² F1) | 0.8683 | Demonstrates high predictive ability for an external test set. |
| External validation (Q² F2) | 0.8670 | Further confirms the model's high predictive power. |
| Source: Al-Otaibi et al., 2025 researchgate.net |
Such models are valuable for guiding the optimization of the 1,8-naphthyridine scaffold for specific biological activities.
Future Perspectives and Emerging Research Directions
Novel Synthetic Methodologies
The development of efficient and versatile synthetic routes to functionalized 1,8-naphthyridines is crucial for accelerating drug discovery and materials science applications. While traditional methods like the Friedländer annulation have been widely used, current research is focused on developing novel methodologies that offer improved yields, greater structural diversity, and more environmentally friendly conditions.
One promising approach is the use of multi-component reactions (MCRs) . These reactions, in which three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, offer significant advantages in terms of efficiency and atom economy. For instance, a catalyst-free, three-component domino reaction of glutaraldehyde, malononitrile (B47326), and β-ketoamides in ethanol (B145695) has been reported for the regioselective synthesis of functionalized nih.govresearchgate.netnaphthyridine derivatives. rsc.org This method is noted for its short reaction times, operational simplicity, and high yields. rsc.org
Another area of innovation is the application of ultrasound irradiation (sonochemistry) in the synthesis of 1,8-naphthyridine (B1210474) derivatives. ekb.eg This technique has been shown to improve reaction rates and yields compared to traditional heating methods, aligning with the principles of green chemistry. ekb.eg
Furthermore, the development of novel catalytic systems is expanding the synthetic toolbox for 1,8-naphthyridine derivatives. Research into innovative catalysts is expected to provide access to previously inaccessible derivatives and enable more precise control over the substitution patterns on the naphthyridine core, which is critical for fine-tuning their biological activity and material properties.
| Synthetic Methodology | Key Features | Advantages |
| Multi-Component Reactions (MCRs) | Three or more reactants in a single step. | High efficiency, atom economy, operational simplicity. |
| Sonochemical Synthesis | Use of ultrasound irradiation. | Improved reaction rates and yields, energy efficiency. |
| Novel Catalytic Systems | Development of new catalysts. | Access to novel derivatives, precise control over substitution. |
Exploration of Untapped Biological Targets
Derivatives of the 1,8-naphthyridine scaffold have demonstrated a remarkable diversity of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. nih.gov Future research will focus on exploring untapped biological targets and expanding the therapeutic applications of 1,8-naphthyridine-3,6-diamine and its analogues.
A key area of interest is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.gov The ability of certain 1,8-naphthyridine derivatives to modulate neurological pathways suggests their potential as novel therapeutic agents for these debilitating conditions. nih.gov For example, modifications at the 3rd position of the 1,8-naphthyridine nucleus have been shown to enhance binding efficiency to the Adenosine (B11128) A2A receptor, a target in Parkinson's disease research. nih.gov
The emergence of drug-resistant pathogens presents a major global health challenge, and 1,8-naphthyridines offer a promising scaffold for the development of new anti-infective agents. nih.govacs.org Research is ongoing to identify novel derivatives with potent activity against multi-drug resistant bacteria and viruses.
Furthermore, the anticancer potential of 1,8-naphthyridines continues to be an active area of investigation. researchgate.net Studies have shown that certain derivatives exhibit significant cytotoxic activity against various cancer cell lines, including breast cancer (MCF7) and liver cancer (HepG2). researchgate.netekb.eg Future work will likely focus on identifying the specific molecular targets of these compounds within cancer cells to develop more selective and effective therapies.
| Therapeutic Area | Potential Biological Targets | Research Focus |
| Neurodegenerative Diseases | Adenosine A2A receptor, other neurological pathways | Development of treatments for Alzheimer's and Parkinson's disease. |
| Infectious Diseases | Bacterial and viral enzymes, cellular targets | Overcoming multi-drug resistance in pathogens. |
| Oncology | Kinases, topoisomerases, other cancer-related proteins | Discovery of novel, selective anticancer agents. |
Integration into Advanced Functional Materials
Beyond their therapeutic potential, 1,8-naphthyridine derivatives possess unique photophysical and coordination properties that make them attractive candidates for use in advanced functional materials. Their rigid, planar structure and the presence of nitrogen atoms make them excellent ligands for metal ions, leading to the formation of coordination complexes with interesting electronic and optical properties.
One emerging application is in the development of organic light-emitting diodes (OLEDs) . The ability of certain 1,8-naphthyridine-based materials to exhibit thermally activated delayed fluorescence (TADF) makes them suitable for use as emitters in high-efficiency OLEDs.
Additionally, the fluorescence properties of some 1,8-naphthyridine derivatives are being exploited in the design of chemosensors for the detection of metal ions and other analytes. Their ability to form complexes with specific metal ions can lead to changes in their fluorescence emission, providing a basis for sensitive and selective detection methods.
The field of supramolecular chemistry also offers opportunities for the integration of 1,8-naphthyridine units into larger, self-assembled structures with tailored functions. The directional hydrogen bonding and metal coordination capabilities of the 1,8-naphthyridine scaffold can be used to construct complex architectures such as molecular cages, polymers, and metal-organic frameworks (MOFs).
Multi-Omics and Systems Biology Approaches for Drug Discovery
The advent of multi-omics technologies—encompassing genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing drug discovery by providing a holistic view of biological systems. frontlinegenomics.commdpi.com While specific multi-omics studies on this compound are still emerging, the application of these approaches holds immense promise for accelerating the development of novel drugs based on this scaffold.
Target Identification and Validation: By integrating genomic and proteomic data from disease models, researchers can identify novel molecular targets for 1,8-naphthyridine derivatives. nih.govnih.govnih.gov For example, a systems biology approach could reveal a previously unknown kinase that is upregulated in a particular cancer and is potently inhibited by a 1,8-naphthyridine compound.
Mechanism of Action Elucidation: Multi-omics can provide a detailed understanding of how 1,8-naphthyridine derivatives exert their therapeutic effects. drugtargetreview.comfrontiersin.org For instance, metabolomic profiling of cells treated with an antimicrobial 1,8-naphthyridine could reveal the specific metabolic pathways that are disrupted, offering insights into its mechanism of action.
Biomarker Discovery: The identification of biomarkers that predict a patient's response to a particular drug is a key goal of personalized medicine. nih.gov Transcriptomic and proteomic analysis of patient samples can help identify biomarkers that correlate with the efficacy of 1,8-naphthyridine-based therapies. diva-portal.orgmedrxiv.orgmedrxiv.org
| Multi-Omics Approach | Application in 1,8-Naphthyridine Drug Discovery | Potential Outcome |
| Genomics & Proteomics | Identifying novel molecular targets for 1,8-naphthyridine derivatives. | More effective and targeted therapies. |
| Metabolomics | Elucidating the metabolic pathways affected by 1,8-naphthyridine compounds. | Deeper understanding of the mechanism of action. |
| Transcriptomics | Discovering biomarkers that predict patient response to treatment. | Personalized medicine and improved clinical outcomes. |
Sustainable and Green Chemical Synthesis of Naphthyridine Derivatives
In line with the growing emphasis on environmentally responsible chemical manufacturing, the development of sustainable and green synthetic methods for 1,8-naphthyridine derivatives is a key research priority. Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances throughout the chemical lifecycle.
A significant advancement in this area is the use of water as a solvent for the synthesis of 1,8-naphthyridines. rsc.org Water is a non-toxic, non-flammable, and abundant solvent, making it an ideal medium for green synthesis. The Friedländer reaction, a classical method for synthesizing quinolines and naphthyridines, has been successfully adapted to be performed in water, often with high yields. rsc.org
The use of environmentally benign catalysts is another important aspect of green synthesis. Researchers are exploring the use of reusable, solid-supported catalysts and metal-free catalytic systems to replace traditional homogeneous catalysts that can be difficult to separate from the reaction mixture and may be toxic. researchgate.netnih.gov
Microwave-assisted synthesis is also gaining traction as a green chemistry tool. ekb.eg Microwave heating can significantly reduce reaction times and energy consumption compared to conventional heating methods, leading to more efficient and sustainable processes.
| Green Chemistry Approach | Application in 1,8-Naphthyridine Synthesis | Environmental Benefit |
| Use of Water as a Solvent | Performing reactions like the Friedländer annulation in aqueous media. | Reduces use of volatile organic compounds (VOCs). |
| Environmentally Benign Catalysts | Employing reusable or metal-free catalysts. | Minimizes catalyst waste and potential for toxic metal contamination. |
| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate reactions. | Reduces energy consumption and reaction times. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1,8-naphthyridine-3,6-diamine derivatives, and how are they characterized?
- Methodology : Derivatives are typically synthesized via condensation reactions. For example, chalcone intermediates are refluxed with urea or thiourea in ethanol under acidic conditions to yield pyrimidinone or thione derivatives. Post-reaction, products are crystallized from ethanol and characterized via melting point analysis, mass spectrometry (MS), and elemental analysis to confirm purity and structure .
- Example : Synthesis of 6-(4-hydroxy-7-methyl-2-phenyl-1,8-naphthyridin-3-yl)-4-arylpyrimidin-2-ones achieved 51–67% yields, with MS data (e.g., m/z 422 M⁺) and elemental analysis (C, H, N) validating stoichiometry .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Hazard Mitigation : The compound exhibits acute oral, dermal, and inhalation toxicity (GHS Category 4). Researchers must wear nitrile gloves, chemical-resistant suits, and eye protection. Avoid dust formation; use fume hoods for ventilation. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .
Q. Which analytical techniques are most reliable for characterizing 1,8-naphthyridine derivatives?
- Techniques :
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., m/z 426 M⁺ for fluorophenyl derivatives) .
- Elemental Analysis : Validates C/H/N ratios (e.g., C25H22N4O2 requires C:73.92%, H:5.25%, N:13.26%) .
- Melting Point : Used to assess purity (e.g., 290–292°C for crystalline derivatives) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound derivatives?
- Strategies :
- Solvent Selection : Ethanol is preferred for reflux due to its polarity and ability to dissolve urea/thiourea .
- Catalyst Use : Acidic conditions (e.g., HCl) accelerate chalcone-urea condensation. For palladium-catalyzed cross-coupling, ligands like PPh₃ enhance regioselectivity in tetraaryl-naphthyridine synthesis .
- Temperature Control : Prolonged reflux (10+ hours) ensures complete cyclization, as seen in 67% yield for nitroaryl derivatives .
Q. How should researchers address contradictions in reported biological activities of 1,8-naphthyridine derivatives?
- Case Study : Derivatives like 4-(4-fluorophenyl)-pyrimidin-2-ones showed variable cytotoxicity (53% yield, IC₅₀ discrepancies).
- Resolution :
- Assay Standardization : Use consistent cell lines (e.g., MCF7) and controls.
- Structural Modifications : Electron-withdrawing groups (e.g., -NO₂) enhance bioactivity by altering electron density .
- Data Triangulation : Cross-validate results with computational models (e.g., molecular docking) and in vivo studies .
Q. What role does computational modeling play in designing 1,8-naphthyridine-based therapeutics?
- Applications :
- In Silico Screening : Predict binding affinity for targets like acetylcholinesterase (anti-Parkinson’s agents) .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to optimize fluorescence for sensor applications .
Q. How can 1,8-naphthyridine derivatives be engineered for selective metal ion detection?
- Sensor Design :
- Functionalization : Amino or hydroxy groups at positions 3 and 6 enable chelation with Ni²⁺ or Cu²⁺. For example, benzo[c]pyrazolo[2,7]naphthyridine-5,6-diamine acts as a fluorescent "turn-off" sensor for Ni²⁺ in aqueous media .
- Selectivity Testing : Compete with interfering ions (e.g., Fe³⁺, Al³⁺) using UV-Vis and fluorescence quenching assays .
Methodological Recommendations
- Reproducibility : Document reaction parameters (solvent volume, catalyst loading) meticulously.
- Data Validation : Use triple replicates for biological assays and report standard deviations.
- Safety Compliance : Regularly update SDS sheets and conduct hazard training .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
